molecular formula C20H28N4O B15487056 Benzenamine, 4,4'-azoxybis[N,N-diethyl- CAS No. 5992-72-3

Benzenamine, 4,4'-azoxybis[N,N-diethyl-

Cat. No.: B15487056
CAS No.: 5992-72-3
M. Wt: 340.5 g/mol
InChI Key: MYGXANVBWLVZBU-UHFFFAOYSA-N
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Description

Properties

CAS No.

5992-72-3

Molecular Formula

C20H28N4O

Molecular Weight

340.5 g/mol

IUPAC Name

[4-(diethylamino)phenyl]-[4-(diethylamino)phenyl]imino-oxidoazanium

InChI

InChI=1S/C20H28N4O/c1-5-22(6-2)18-11-9-17(10-12-18)21-24(25)20-15-13-19(14-16-20)23(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

MYGXANVBWLVZBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)N(CC)CC)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Benzenamine, 4,4'-azoxybis[N,N-diethyl-], including bridging groups (azoxy, methylene, or oxy) and substituted aromatic amines.

Azoxy-Linked Compounds
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
Benzenamine, 4,4'-azoxybis[N,N-diethyl- C₂₀H₂₈N₄O 5992-72-3 340.47 Limited data; potential use in dyes or stabilizers due to azoxy group .
4,4'-Bis-N,N-dimethylaminoazobenzene C₁₆H₁₈N₄ 60-11-7 266.35 Azo dye intermediate; mutagenic in Salmonella assays .
Diethyl 4,4'-azoxybis benzoate C₁₈H₁₈N₂O₅ 6421-04-1 342.35 Studied for liquid-phase heat capacity; thermal stability .

Key Differences :

  • The azoxy group in the target compound introduces oxygen into the bridge, enhancing polarity compared to simple azo compounds.
Methylene-Bridged Compounds
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
Benzenamine, 4,4'-methylenebis[N,N-diethyl- C₁₉H₂₈N₂ 101-61-1 254.37 Used in dye synthesis; carcinogenic in rodent studies .
4,4'-Methylenebis(N,N-dimethylbenzenamine) C₁₇H₂₂N₂ 101-61-1 254.37 Liver and thyroid carcinogen in animal models .

Comparison :

  • Methylene-bridged compounds exhibit higher thermal stability but lower polarity than azoxy analogs.
Oxy-Bridged Compounds
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
Benzenamine, 4,4'-oxybis C₁₂H₁₂N₂O 101-80-4 200.24 High solubility in polar solvents; used in polymer synthesis .
4,4'-[Oxybis(ethyleneoxy)]dianiline C₁₆H₂₀N₂O₃ 6954-41-2 312.35 Flexible ether linkages; applications in epoxy resins .

Key Differences :

  • Oxy-bridged compounds lack the redox-active azoxy group, making them less prone to radical-mediated degradation.
  • The target compound’s diethyl groups enhance lipophilicity (predicted logP ~7.73) compared to oxy-bridged analogs (logP ~4.23) .

Q & A

Q. What are the recommended synthetic routes for Benzenamine, 4,4'-azoxybis[N,N-diethyl-], and what optimization strategies are critical for high yield?

Methodological Answer: Synthesis of this compound likely involves azoxy group formation via oxidation of intermediate hydrazo derivatives. A two-step approach is common:

Coupling Reaction : React 4-nitrobenzenamine derivatives with diethylamine under alkaline conditions to form hydrazo intermediates.

Oxidation : Use mild oxidizing agents like H2O2 or NaIO4 to convert the hydrazo group to azoxy, ensuring controlled pH (6–8) to avoid over-oxidation.
Optimization Strategies :

  • Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition of the azoxy group.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) isolates the product from nitro byproducts.
    Reference: Analogous methods for Auramine synthesis via iminoation .

Q. How can NMR and mass spectrometry be employed to confirm the structure of Benzenamine, 4,4'-azoxybis[N,N-diethyl-]?

Methodological Answer :

  • <sup>1</sup>H NMR :
    • Diethyl Groups : Look for quartets (δ 1.2–1.4 ppm, CH3) and triplets (δ 3.3–3.5 ppm, CH2N).
    • Aromatic Protons : Doublets in δ 6.8–7.2 ppm (para-substituted benzene rings).
  • <sup>13</sup>C NMR :
    • Azoxy group carbons appear at δ 140–150 ppm.
  • High-Resolution Mass Spectrometry (HRMS) :
    • Exact mass calculation for C20H28N4O: Expected [M+H]<sup>+</sup> at m/z 356.2312.
      Reference: Structural confirmation techniques for similar amines in NIST databases .

Advanced Research Questions

Q. What mechanistic pathways lead to the thermal decomposition of Benzenamine, 4,4'-azoxybis[N,N-diethyl-] in polymer matrices?

Methodological Answer : Thermal degradation can be studied via thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) . Key steps:

TGA Profile : Identify decomposition onset temperature (typically 200–250°C for aromatic amines).

Q. GC-MS Analysis of Volatiles :

  • Primary Products : Ethylene, CO2, and aromatic fragments (e.g., diethylaniline).
  • Mechanism : Cleavage of the azoxy group (N–O bond) generates radicals, initiating chain scission in polymer matrices.
    Reference: Thermal decomposition data for benzenamine derivatives in epoxy composites .

Q. How do the diethyl and azoxy groups influence the compound’s electronic properties compared to sulfur/selenium analogs?

Methodological Answer :

  • Comparative Analysis :
    • Electron-Donating Effects : Diethyl groups increase electron density on the aromatic ring, enhancing redox activity.
    • Azoxy vs. Thio/Seleno Groups : Azoxy provides stronger electron-withdrawing effects (due to N–O polarity) compared to sulfur (less electronegative) or selenium (metalloid character).
  • Experimental Validation :
    • Cyclic Voltammetry : Measure oxidation potentials; azoxy derivatives show higher potentials than thio/seleno analogs.
    • UV-Vis Spectroscopy : Azoxy compounds exhibit redshifted absorption due to extended conjugation.
      Reference: Comparative properties of organochalcogen compounds .

Q. What methodologies are recommended for assessing the mutagenic potential of Benzenamine, 4,4'-azoxybis[N,N-diethyl-]?

Methodological Answer :

  • Ames Test :
    • Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver enzymes).
    • Dose-dependent mutagenicity is indicated by revertant colony counts ≥2x background.
  • In Vitro Mammalian Cell Assays :
    • Micronucleus Test : Detect chromosomal damage in CHO-K1 cells.
    • Comet Assay : Quantify DNA strand breaks.
      Reference: Carcinogenicity protocols for 4,4'-methylenebis analogs .

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